molecular formula C9H13ClN2 B2864151 1-(4-chloropyridin-2-yl)-N-ethylethanamine CAS No. 881204-98-4

1-(4-chloropyridin-2-yl)-N-ethylethanamine

Cat. No. B2864151
CAS RN: 881204-98-4
M. Wt: 184.67
InChI Key: VIQHMMCGBCOZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloropyridin-2-yl)-N-ethylethanamine, also known as 4-CEC, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that have stimulant effects similar to amphetamines. 4-CEC has gained popularity in the research community due to its potential application in studying the central nervous system and its effects on behavior.

Scientific Research Applications

Pharmacology: Anti-Fibrosis Agents

1-(4-chloropyridin-2-yl)-N-ethylethanamine: has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells and have shown potential as novel anti-fibrotic drugs. The inhibition of collagen expression and hydroxyproline content in cell culture mediums suggests their utility in treating fibrotic diseases.

Medicinal Chemistry: Tuberculosis Treatment

In medicinal chemistry, derivatives of this compound have been designed and synthesized for their anti-tubercular activity . These derivatives have shown significant activity against Mycobacterium tuberculosis, indicating their potential as potent anti-tubercular agents. The development of these compounds could lead to new treatments for tuberculosis, especially in cases resistant to conventional drugs.

Biochemistry: Enzyme Inhibition Studies

The compound has been used in biochemical research as a tool for studying enzyme inhibition . Its derivatives act as acetylcholinesterase inhibitors, leading to the accumulation of acetylcholine and the death of insects. This property is crucial for understanding the mechanisms of enzyme action and for developing new insecticides.

Agriculture: Pesticide Development

In the agricultural sector, 1-(4-chloropyridin-2-yl)-N-ethylethanamine and its derivatives have been explored for their use as pesticides . The compound’s high insecticidal activity on a broad range of pests makes it a valuable asset for crop protection, contributing to the management of pest populations and ensuring food security.

Material Science: Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various materials with potential applications in material science . Its derivatives can be used to create new materials with unique properties, which can be applied in the development of advanced technologies and innovative products.

Analytical Methods: Chemical Analysis

Derivatives of 1-(4-chloropyridin-2-yl)-N-ethylethanamine are used in analytical chemistry for the determination of chemical composition and purity . They serve as standards and reagents in various analytical methods, aiding in the accurate analysis of chemical substances.

Mechanism of Action

Target of Action

A structurally similar compound, ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate, has been found to interact withNitric oxide synthase, inducible . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a crucial cellular signaling molecule involved in various physiological and pathological processes.

properties

IUPAC Name

1-(4-chloropyridin-2-yl)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-11-7(2)9-6-8(10)4-5-12-9/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQHMMCGBCOZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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